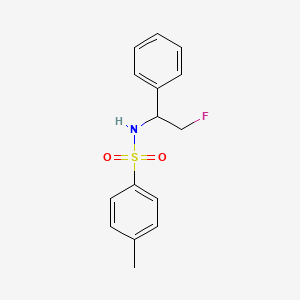

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide

CAS No.: 654677-46-0

Cat. No.: VC16835165

Molecular Formula: C15H16FNO2S

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 654677-46-0 |

|---|---|

| Molecular Formula | C15H16FNO2S |

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | N-(2-fluoro-1-phenylethyl)-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C15H16FNO2S/c1-12-7-9-14(10-8-12)20(18,19)17-15(11-16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 |

| Standard InChI Key | KFFWNSCRBIWLRH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CF)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide belongs to the sulfonamide class of organic compounds, distinguished by a sulfonyl group () bridging an aromatic ring and an amine-containing side chain. The molecule’s core structure comprises a 4-methylbenzene ring sulfonylated at the 1-position, with the sulfonamide nitrogen bonded to a 2-fluoro-1-phenylethyl group . Key structural attributes include:

-

Aromatic System: The 4-methylbenzene moiety provides a planar, electron-rich aromatic system that influences binding interactions with biological targets.

-

Fluorinated Side Chain: The 2-fluoro substituent on the phenylethyl group introduces electronegativity and steric effects, potentially enhancing metabolic stability and target affinity.

-

Sulfonamide Linkage: The group serves as a hydrogen bond donor/acceptor, critical for molecular recognition in enzyme active sites .

The compound’s SMILES notation, , reflects its connectivity, while its InChIKey (CBDVYWOMBVQOGR-UHFFFAOYSA-N) ensures unique chemical identifier standardization . Computational descriptors predict a logP of 3.15, indicating moderate lipophilicity suitable for blood-brain barrier penetration, and a polar surface area of 41.997 Ų, suggesting balanced solubility .

Synthesis and Optimization Strategies

The synthesis of N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide involves sequential functionalization of precursor molecules. A representative pathway, adapted from methodologies in sulfamoylbenzamide synthesis , proceeds as follows:

-

Friedel-Crafts Sulfonylation: Reaction of 4-methylacetanilide with chlorosulfonic acid yields a regioisomeric mixture of sulfonyl chlorides, separable via column chromatography.

-

Amine Coupling: The sulfonyl chloride intermediate reacts with 2-fluoro-1-phenylethylamine under basic conditions to form the sulfonamide bond.

-

Deacetylation: Acidic hydrolysis removes protecting groups, followed by purification via recrystallization .

Critical challenges include controlling regioselectivity during sulfonylation and minimizing racemization of the chiral phenylethylamine moiety. Recent advances employ microwave-assisted synthesis to enhance reaction efficiency and yield .

Comparative Analysis with Structural Analogues

N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide’s uniqueness emerges when compared to related sulfonamides (Table 1):

The phenylethyl-fluorine motif in N-(2-Fluoro-1-phenylethyl)-4-methylbenzene-1-sulfonamide confers enhanced metabolic stability over chlorinated analogues and greater target specificity compared to non-fluorinated derivatives .

Future Directions and Research Opportunities

While preclinical data are promising, translational studies are needed to elucidate the compound’s pharmacokinetics and in vivo efficacy. Priorities include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenylethyl group’s substituents to optimize potency.

-

Crystallographic Analysis: X-ray diffraction studies to resolve binding modes with target enzymes.

-

Formulation Development: Nanoencapsulation strategies to enhance oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume